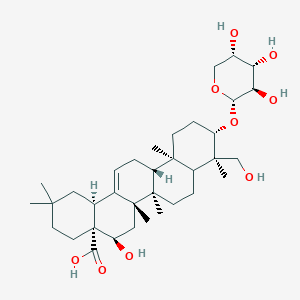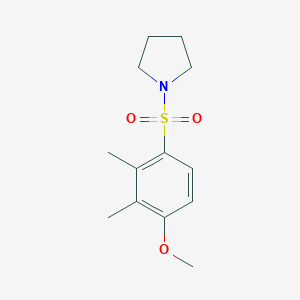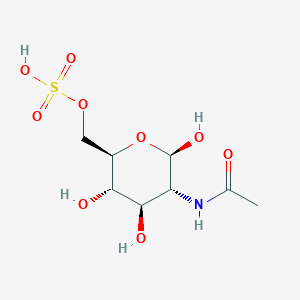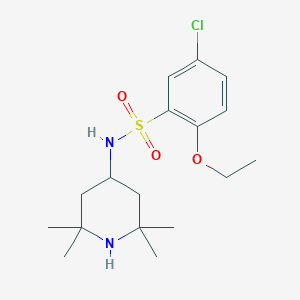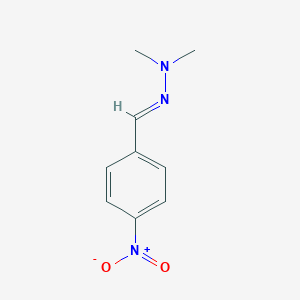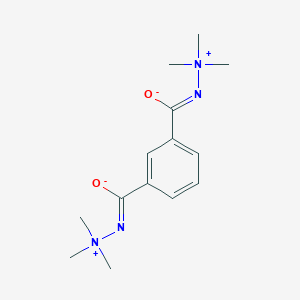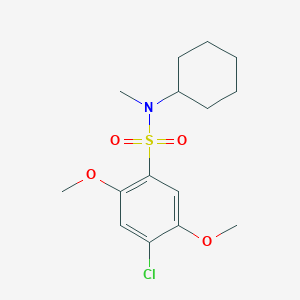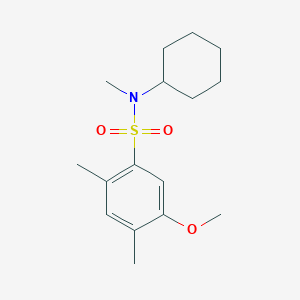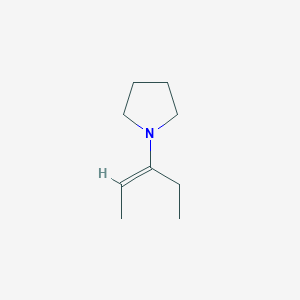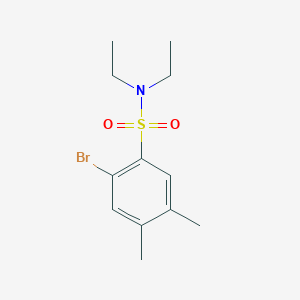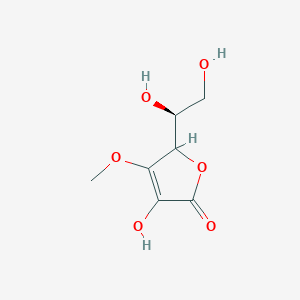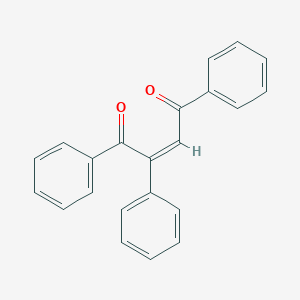
2-Butene-1,4-dione, 1,2,4-triphenyl-, (Z)-
Übersicht
Beschreibung
2-Butene-1,4-dione, 1,2,4-triphenyl-, (Z)-, commonly known as chalcone, is a naturally occurring organic compound that belongs to the class of flavonoids. Chalcones are known for their diverse biological activities, including antioxidant, anti-inflammatory, anti-tumor, and anti-microbial properties. Among the various chalcones, 1,2,4-triphenylchalcone (TPhC) is one of the most studied compounds due to its unique chemical and biological properties.
Wirkmechanismus
The exact mechanism of action of 2-Butene-1,4-dione, 1,2,4-triphenyl-, (Z)- is not fully understood. However, it is believed that 2-Butene-1,4-dione, 1,2,4-triphenyl-, (Z)- exerts its biological activities by modulating various signaling pathways. For example, 2-Butene-1,4-dione, 1,2,4-triphenyl-, (Z)- has been shown to activate the p38 MAPK pathway, which plays a role in cell differentiation, inflammation, and apoptosis. 2-Butene-1,4-dione, 1,2,4-triphenyl-, (Z)- has also been reported to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
2-Butene-1,4-dione, 1,2,4-triphenyl-, (Z)- has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. 2-Butene-1,4-dione, 1,2,4-triphenyl-, (Z)- has also been reported to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Butene-1,4-dione, 1,2,4-triphenyl-, (Z)- in lab experiments is its low toxicity and high solubility in various solvents. 2-Butene-1,4-dione, 1,2,4-triphenyl-, (Z)- is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one of the limitations of using 2-Butene-1,4-dione, 1,2,4-triphenyl-, (Z)- is its instability under certain conditions, such as exposure to light and air. Therefore, it is important to handle 2-Butene-1,4-dione, 1,2,4-triphenyl-, (Z)- with care to avoid degradation and loss of activity.
Zukünftige Richtungen
There are several future directions for the research on 2-Butene-1,4-dione, 1,2,4-triphenyl-, (Z)-. One area of interest is the development of 2-Butene-1,4-dione, 1,2,4-triphenyl-, (Z)--based drugs for the treatment of various diseases, including cancer and inflammation. Another direction is the investigation of the molecular targets and signaling pathways involved in the biological activities of 2-Butene-1,4-dione, 1,2,4-triphenyl-, (Z)-. Additionally, the synthesis and characterization of novel 2-Butene-1,4-dione, 1,2,4-triphenyl-, (Z)- derivatives with enhanced activity and selectivity could provide new insights into the structure-activity relationship of this compound.
Synthesemethoden
2-Butene-1,4-dione, 1,2,4-triphenyl-, (Z)- can be synthesized by the Claisen-Schmidt condensation reaction between acetophenone and benzaldehyde in the presence of a base catalyst. The reaction yields a yellow crystalline solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Butene-1,4-dione, 1,2,4-triphenyl-, (Z)- has been extensively studied for its various biological activities. It has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 2-Butene-1,4-dione, 1,2,4-triphenyl-, (Z)- has also been reported to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, 2-Butene-1,4-dione, 1,2,4-triphenyl-, (Z)- has been found to have anti-microbial activity against various bacteria and fungi.
Eigenschaften
IUPAC Name |
(Z)-1,2,4-triphenylbut-2-ene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O2/c23-21(18-12-6-2-7-13-18)16-20(17-10-4-1-5-11-17)22(24)19-14-8-3-9-15-19/h1-16H/b20-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBZZSFHCRISAQ-SILNSSARSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13249-75-7, 5435-97-2 | |
| Record name | NSC145214 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145214 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC53733 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53733 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002638793 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4-TRIPHENYL-2-BUTENE-1,4-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



